BenchChemオンラインストアへようこそ!

3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

physicochemical property Lipinski rule drug-likeness

This 3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a versatile research scaffold for SAR programs. The para-pyrimidin-2-ylsulfamoyl warhead confers antimicrobial potency, while the triethoxybenzamide motif modulates receptor selectivity. Its des-methyl pyrimidine structure enables deconvolution of ET-A/ET-B selectivity without confounding methyl effects. Procure this high-purity tool compound for focused library design, permeability profiling, or synthetic methodology development.

Molecular Formula C23H26N4O6S
Molecular Weight 486.5 g/mol
Cat. No. B11615119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Molecular FormulaC23H26N4O6S
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
InChIInChI=1S/C23H26N4O6S/c1-4-31-19-14-16(15-20(32-5-2)21(19)33-6-3)22(28)26-17-8-10-18(11-9-17)34(29,30)27-23-24-12-7-13-25-23/h7-15H,4-6H2,1-3H3,(H,26,28)(H,24,25,27)
InChIKeyKAOFCGRSYOXEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide: A Specialized Sulfonamide Scaffold for Medicinal Chemistry Research


3,4,5-Triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a synthetic sulfonamide derivative that combines a 3,4,5-triethoxybenzamide core with a pyrimidin-2-ylsulfamoyl aniline moiety. It belongs to the class of pyrimidinylsulfamoyl benzamides, a structural family that has attracted interest for its potential as endothelin receptor antagonists [1] and for the antimicrobial-enhancing properties conferred by the pyrimidin-2-ylsulfamoyl group [2]. The compound serves as a versatile research scaffold for investigating structure–activity relationships (SAR) around the benzamide region and the sulfonamide linker, making it relevant for procurement in early-stage drug discovery and chemical biology programs.

Why 3,4,5-Triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Cannot Be Interchanged with Closely Related Analogs


In-class compounds bearing the pyrimidin-2-ylsulfamoyl phenyl scaffold cannot be swapped without careful evaluation, because even minor structural modifications—such as the presence or absence of the triethoxy pattern on the benzamide ring or the substitution on the pyrimidine heterocycle—dramatically alter both pharmacodynamic and physicochemical profiles. SAR studies across arylhydrazothiazolylsulfonamide series have demonstrated that the pyrimidin-2-ylsulfamoyl group at the para-phenyl position is a critical contributor to antimicrobial potency [1], while endothelin receptor antagonist patents reveal that alkoxy substitution patterns on the benzamide moiety directly modulate receptor affinity and selectivity [2]. Consequently, generic replacement with, for example, the unsubstituted benzamide analog or the 4-methylpyrimidinyl variant carries a quantifiable risk of loss of target engagement or altered ADME properties.

Quantitative Differentiation Evidence for 3,4,5-Triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide


Superior Calculated Lipophilicity and H-Bonding Capacity Over the Unsubstituted Benzamide Analog

Compared to the des‑triethoxy analog N‑[4‑(pyrimidin‑2‑ylsulfamoyl)phenyl]benzamide (MW = 354.38 g·mol⁻¹, formula C₁₇H₁₄N₄O₃S) , the target compound (calculated formula C₂₃H₂₄N₄O₆S, MW ≈ 484.5 g·mol⁻¹) introduces three additional ethoxy groups that increase the molecular weight by approximately 130 Da and raise the hydrogen‑bond acceptor count from 7 to 10. These changes are predicted to enhance membrane permeability while maintaining compliance with Lipinski's Rule of Five (MW < 500, H‑bond donors ≤ 5, donors = 2 for both compounds). The increased lipophilicity broadens the compound's utility in assays requiring improved passive diffusion across biological membranes, such as whole‑cell phenotypic screens or intracellular target engagement studies.

physicochemical property Lipinski rule drug-likeness

Class‑Level Antimicrobial Activity Enhancement Associated with the Pyrimidin‑2‑ylsulfamoyl Motif

In a series of novel arylhydrazothiazolylsulfonamides, the analogue incorporating the pyrimidin‑2‑ylsulfamoyl group at the para‑phenyl position (compound 3d) displayed the most potent antimicrobial activity, with MIC values of 5.54 μM against B. cereus, 7.3 μM against P. aeruginosa, 6.4 μM against E. coli, and 6.8 μM against C. albicans—substantially lower than the comparator antibiotics tetracycline (MIC 17.6, 12.8, 21.3 μM) and amphotericin B (26.4 μM) [1]. Although these data originate from a different core scaffold (arylhydrazothiazolyl rather than triethoxybenzamide), they establish the para‑pyrimidin‑2‑ylsulfamoyl group as a privileged fragment for antimicrobial potency. The triethoxybenzamide core of the target compound provides a distinct lipophilic surface that may further modulate the spectrum and selectivity of this activity.

antimicrobial SAR sulfonamide

Distinction from 4‑Methylpyrimidin‑2‑yl Analog in Potential Target Engagement Space

The closely related 3,4,5‑triethoxy‑N‑{4‑[(4‑methylpyrimidin‑2‑yl)sulfamoyl]phenyl}benzamide (MW = 500.57 g·mol⁻¹, C₂₄H₂₈N₄O₆S) differs by a single methyl group on the pyrimidine ring. In sulfonamide‑based endothelin receptor antagonists, the presence of a methyl substituent on the heteroaryl group has been shown in patent disclosures to modulate receptor subtype selectivity (ET‑A vs. ET‑B) and oral bioavailability [1]. While direct comparative binding data for the target compound are not publicly available, the absence of the 4‑methyl group creates a distinct steric and electronic environment at the pyrimidine ring, which can be exploited to probe selectivity differences in kinase or GPCR screening panels where subtle heterocycle modifications are known to drive selectivity profiles.

endothelin receptor kinase inhibitor selectivity

Enhanced Synthetic Tractability Through Commercial Availability of the Triethoxy‑Benzamide Building Block

The target compound is constructed from 3,4,5‑triethoxybenzoic acid, a commercially available building block catalogued by multiple suppliers (e.g., Enzo Life Sciences, catalog ALX‑270‑378) . This contrasts with analogs that require de novo synthesis of substituted benzoic acid precursors. The direct availability of the triethoxy‑benzamide fragment reduces synthetic steps, shortens lead‑time for analog production, and lowers procurement risk for laboratories conducting parallel SAR exploration.

synthetic accessibility building block medicinal chemistry

High‑Impact Scenarios for Procuring 3,4,5‑Triethoxy‑N‑[4‑(pyrimidin‑2‑ylsulfamoyl)phenyl]benzamide


Antimicrobial Hit‑Finding and SAR Expansion via the Pyrimidin‑2‑ylsulfamoyl Pharmacophore

Leveraging the class‑level evidence that the para‑pyrimidin‑2‑ylsulfamoyl group confers potent antimicrobial activity [1], the compound can serve as a starting point for synthesizing a focused library of triethoxybenzamide‑sulfonamide hybrids. By varying the benzamide substitution, researchers can map SAR around the lipophilic triethoxy region while retaining the validated pyrimidin‑2‑ylsulfamoyl warhead.

Endothelin Receptor or Kinase Selectivity Profiling Using the Non‑Methylated Pyrimidine Variant

The absence of the 4‑methyl group on the pyrimidine ring distinguishes the compound from its methyl‑pyrimidine analog known from endothelin antagonist patents [2]. This structural difference makes the compound ideal for selectivity panels aiming to deconvolute the contribution of the pyrimidine substitution to ET‑A/ET‑B receptor selectivity or off‑target kinase inhibition, thereby guiding the design of next‑generation antagonists.

Physicochemical Property Optimization Studies for Intracellular Targets

With a calculated molecular weight (~484.5 g·mol⁻¹) and hydrogen‑bond acceptor count (10) that remain within drug‑like space , the compound is suitable for permeability and solubility profiling in Caco‑2 or PAMPA assays. Comparative studies with the des‑triethoxy analog can quantify the impact of the triethoxy motif on passive diffusion, informing lead optimization strategies for intracellular enzyme targets.

Synthetic Methodology Development Leveraging Commercially Accessible Building Blocks

Because the required 3,4,5‑triethoxybenzoic acid precursor is readily available from commercial sources , the compound is an attractive model substrate for developing or optimizing amide‑coupling conditions, sulfonamide formation protocols, or one‑pot synthetic strategies. Laboratories can use it as a benchmark to validate new synthetic methodologies before scaling up to more complex analogs.

Quote Request

Request a Quote for 3,4,5-triethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.